1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

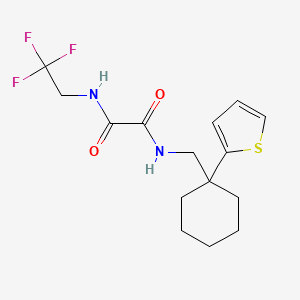

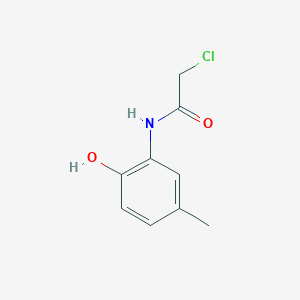

“1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H9F3N2O. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was reported to involve condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 .Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.17 . It is recommended to be stored in a refrigerated condition for maintaining its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Linearly Bonded Pyrazoles Synthesis : Papernaya et al. (2013) described the synthesis of linearly bonded bis[4-(1,3-diselenan-2-yl)pyrazoles] from 1,1’-bis(pyrazole-4-carbaldehydes), showcasing the compound's utility in forming novel pyrazole derivatives (Papernaya et al., 2013).

Formation of Schiff Bases with Chitosan : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases, demonstrating the compound's potential in creating biologically active materials (Hamed et al., 2020).

Vilsmeier-Haack Reaction for Antimicrobial Agents : Bhat et al. (2016) utilized a Vilsmeier-Haack formylation approach to synthesize 1H-pyrazole-4-carbaldehyde compounds with potential antimicrobial activities (Bhat et al., 2016).

Biological Applications

Antimicrobial Activity : The work by Bhat et al. (2016) also highlighted the potential antimicrobial activities of the synthesized pyrazole derivatives, which could have implications for drug development (Bhat et al., 2016).

Antioxidant and Anti-inflammatory Activity : Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for antioxidant and anti-inflammatory activities, suggesting potential medicinal applications (Sudha et al., 2021).

Anticonvulsant and Analgesic Studies : Viveka et al. (2015) synthesized new pyrazole analogues and evaluated them for anticonvulsant and analgesic activities, indicating the compound's relevance in neurological research (Viveka et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to exhibit diverse functionality and stereochemical complexity, which can interact with various biological targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes .

Result of Action

Pyrazole derivatives have been reported to exhibit various physiological and pharmacological activities .

Eigenschaften

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDPJEHWRHQAED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)

![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)